

Spectroscopic Data for (E)-1-Chloro-2-propenylbenzene: A Technical Guide

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Compound of Interest

Compound Name: (E)-1-Chloro-2-propenylbenzene

CAS No.: 13271-10-8

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **(E)-1-Chloro-2-propenylbenzene**, also known as (E)-cinnamyl chloride. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document delves into the theoretical underpinnings of the spectroscopic techniques, provides detailed experimental protocols, and offers expert interpretation of the spectral data, grounded in established scientific principles.

Introduction

(E)-1-Chloro-2-propenylbenzene is a valuable synthetic intermediate in organic chemistry. Accurate structural elucidation is paramount for its use in subsequent reactions and for ensuring the desired stereochemistry of the final products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will systematically explore the ^1H NMR, ^{13}C NMR, IR, and MS data for this compound, offering insights into the relationship between its molecular structure and its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **(E)-1-Chloro-2-propenylbenzene**, both ^1H and ^{13}C NMR are essential for confirming the stereochemistry of the double bond and the overall connectivity of the atoms.

^1H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in a molecule.

The expected chemical shifts (δ) and coupling constants (J) for the protons of **(E)-1-Chloro-2-propenylbenzene** are summarized in the table below. These values are based on typical ranges for similar chemical environments.^{[1][2][3]}

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7 (ortho)	7.2 - 7.4	m	-
H-8 (meta)	7.2 - 7.4	m	-
H-9 (para)	7.2 - 7.4	m	-
H-2	6.60	d	~15.6
H-3	6.30	dt	~15.6, ~6.6
H-1	4.20	d	~6.6

m = multiplet, d = doublet, dt = doublet of triplets

- Aromatic Protons (H-7, H-8, H-9): The protons on the benzene ring typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm.^[4] Their overlapping signals are a common feature of monosubstituted benzene rings.
- Vinylic Protons (H-2, H-3): The protons on the double bond are crucial for determining the stereochemistry. The large coupling constant of approximately 15.6 Hz between H-2 and H-3 is characteristic of a trans or (E) configuration.^{[2][4]} Cis or (Z) isomers would exhibit a much

smaller coupling constant, typically in the range of 6-12 Hz. The downfield shift of H-2 (δ 6.60 ppm) is due to its proximity to the deshielding phenyl group. H-3 appears as a doublet of triplets due to coupling with both H-2 and the two protons on C-1.

- Allylic Protons (H-1): The two protons on the carbon adjacent to the chlorine atom (C-1) are shifted downfield to around δ 4.20 ppm due to the electron-withdrawing effect of the chlorine atom. They appear as a doublet due to coupling with the adjacent vinylic proton (H-3).
- Sample Preparation: Dissolve 5-10 mg of **(E)-1-Chloro-2-propenylbenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

The anticipated chemical shifts for the carbon atoms of **(E)-1-Chloro-2-propenylbenzene** are presented below.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C-6 (ipso)	~135
C-7 (ortho)	~128
C-8 (meta)	~129
C-9 (para)	~127
C-2	~134
C-3	~125
C-1	~45

- Aromatic Carbons (C-6 to C-9): The carbon atoms of the benzene ring typically resonate in the δ 125-135 ppm region.[5][8][9] The exact chemical shifts are influenced by the propenyl chloride substituent. The ipso-carbon (C-6), directly attached to the substituent, is often the most deshielded in this group.
- Vinylic Carbons (C-2, C-3): The sp^2 hybridized carbons of the double bond appear in the δ 125-135 ppm range, overlapping with the aromatic signals.[7]
- Allylic Carbon (C-1): The sp^3 hybridized carbon bonded to the chlorine atom (C-1) is significantly shielded compared to the aromatic and vinylic carbons, appearing at approximately δ 45 ppm. The electronegative chlorine atom causes a downfield shift compared to an unsubstituted alkyl carbon.
- Sample Preparation: Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
- Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024 or more due to the low natural abundance of ^{13}C . [10]
 - Relaxation delay: 2 seconds.[10]

- Pulse width: 90°.
- Spectral width: 0 to 200 ppm.
- Proton decoupling: Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- Processing: Process the FID similarly to the ^1H NMR data. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The key IR absorption bands for **(E)-1-Chloro-2-propenylbenzene** are listed below.[11][12][13][14][15]

Functional Group	Wavenumber (cm^{-1})	Intensity
Aromatic C-H stretch	3100-3000	Medium-Weak
Vinylic =C-H stretch	3030-3010	Medium-Weak
Aliphatic C-H stretch	2950-2850	Medium
C=C stretch (aromatic)	1600-1450	Medium-Weak
C=C stretch (alkene)	~1650	Medium-Weak
C-H out-of-plane bend (trans)	~965	Strong
C-Cl stretch	800-600	Strong

- C-H Stretching Region: The presence of both sp^2 (aromatic and vinylic) and sp^3 (allylic) hybridized C-H bonds will result in absorptions slightly above and below 3000 cm^{-1} , respectively.[16][17]
- C=C Stretching Region: The spectrum will show characteristic absorptions for the carbon-carbon double bonds of the aromatic ring and the alkene.

- **Fingerprint Region:** The region below 1500 cm^{-1} is complex but contains valuable information. A strong band around 965 cm^{-1} is indicative of the out-of-plane C-H bending of a trans-disubstituted alkene, providing further evidence for the (E) stereochemistry. The strong absorption in the $800\text{-}600\text{ cm}^{-1}$ range is characteristic of the C-Cl stretching vibration.
- **Sample Preparation (Neat Liquid):**
 - Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

m/z	Ion	Comments
152/154	$[M]^+$	Molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom.
117	$[M - Cl]^+$	Loss of a chlorine radical.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment for compounds containing a benzyl group.
77	$[C_6H_5]^+$	Phenyl cation.

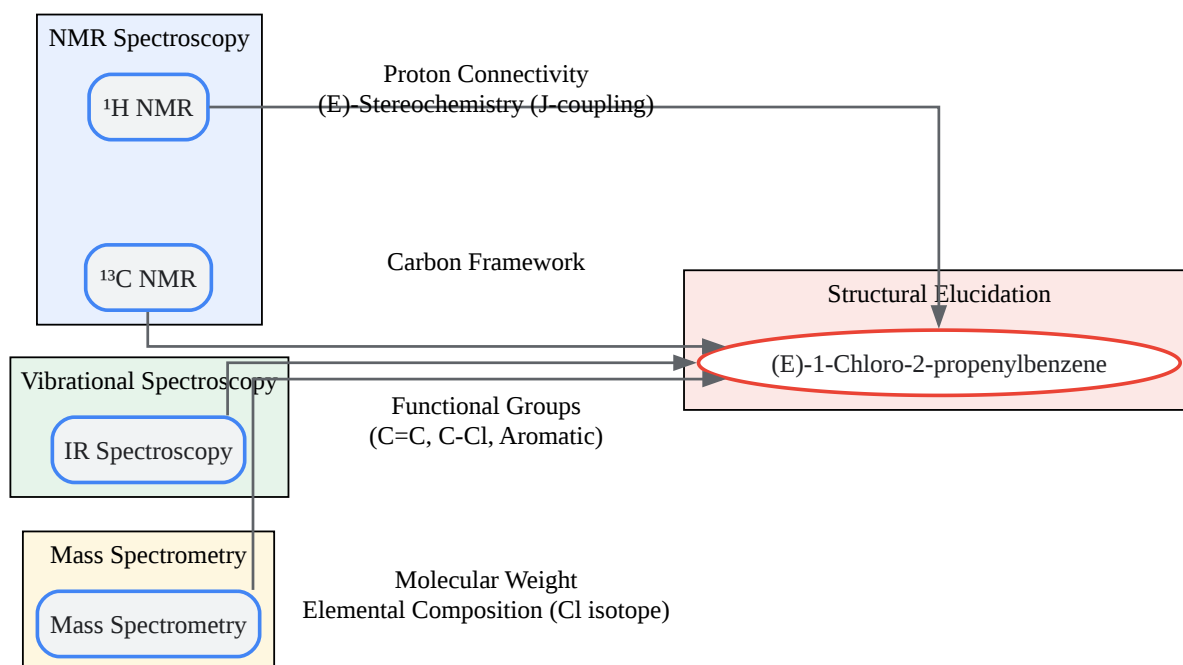
Upon electron ionization, **(E)-1-Chloro-2-propenylbenzene** will form a molecular ion.[\[18\]](#)

- **Molecular Ion Peak:** The molecular ion peak ($[M]^+$) will appear at m/z 152. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 154 with roughly one-third the intensity of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.[\[19\]](#)
- **Fragmentation Pattern:** The primary fragmentation pathway is expected to be the loss of a chlorine radical to form a stable allylic/benzylic cation at m/z 117.[\[20\]](#)[\[21\]](#)[\[22\]](#) This cation can then rearrange to the highly stable tropylium ion at m/z 91, which is a common and often abundant fragment in the mass spectra of compounds containing a benzyl moiety. Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation at m/z 77.[\[23\]](#)
- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.[\[24\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

- Detection: Detect the ions using an electron multiplier.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques for the comprehensive characterization of **(E)-1-Chloro-2-propenylbenzene**.



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Caption: Workflow for the spectroscopic characterization of **(E)-1-Chloro-2-propenylbenzene**.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of **(E)-1-Chloro-2-propenylbenzene**. Each technique offers complementary information that, when taken together, allows for the unambiguous confirmation of the compound's structure, including the critical (E)-stereochemistry of the double bond. This guide serves as a detailed reference for scientists, providing not only the expected spectral data but also the underlying principles and practical protocols for its acquisition and interpretation.

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